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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of atomic oxygen
in key semiconductor manufacturing processes. Atomic oxygen, a highly reactive species,

plays a critical role in photoresist stripping, surface cleaning and preparation, low-temperature

silicon dioxide growth, and the etching of low-k dielectric materials.

Photoresist Stripping (Ashing)
Atomic oxygen is widely used for the complete and clean removal of photoresist materials

after lithography and etching processes. This dry process, often referred to as plasma ashing,

is favored over wet chemical stripping due to reduced chemical waste and lower risk of

damaging sensitive device structures.[1][2]

Principle of Operation
In a plasma environment, molecular oxygen (O₂) is dissociated into highly reactive atomic
oxygen radicals (O•). These radicals react with the organic polymer-based photoresist,

breaking it down into volatile byproducts such as carbon dioxide (CO₂), carbon monoxide (CO),

and water (H₂O), which are then evacuated from the chamber.[1]

Experimental Protocol: Plasma Ashing of Photoresist
This protocol describes a typical process for stripping a standard positive photoresist from a

silicon wafer using an inductively coupled plasma (ICP) asher.
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1. Wafer Loading:

Load the silicon wafer with the photoresist layer into the plasma asher chamber.

Ensure the wafer is centered on the chuck for uniform processing.

2. Chamber Purge and Pump-Down:

Purge the chamber with nitrogen (N₂) to remove ambient air and moisture.

Pump the chamber down to a base pressure of approximately 10 mTorr.

3. Process Gas Introduction:

Introduce high-purity oxygen (O₂) gas into the chamber at a controlled flow rate.

4. Plasma Ignition and Photoresist Stripping:

Ignite the plasma by applying RF power to the ICP source.

The atomic oxygen generated in the plasma reacts with and removes the photoresist.

The wafer may be heated to enhance the stripping rate.[3]

5. Endpoint Detection:

Monitor the plasma emission spectrum for the disappearance of CO and OH emission lines,

indicating the complete removal of the photoresist.[1]

Alternatively, use a timed process based on predetermined stripping rates.

6. Over-Ash and Chamber Purge:

Continue the process for a short period (e.g., 10-20% of the main ash time) to ensure all

residues are removed.

Turn off the RF power and stop the O₂ flow.

Purge the chamber with N₂ to remove any remaining reactive species and byproducts.
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7. Wafer Unloading:

Vent the chamber to atmospheric pressure with N₂.

Unload the clean wafer.

Quantitative Data: Photoresist Stripping
Parameter Value Reference

Typical Ashing Rate
1,600 Å/min (for a load of 25

wafers)
[4]

RF Power
100 - 500 W (for single-wafer

tools)
[1]

Pressure 0.25 - 2.0 Torr [1]

Temperature 100 - 200 °C [1]

O₂ Flow Rate 50 - 200 sccm [2]

Experimental Workflow: Photoresist Stripping
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Workflow for photoresist stripping using atomic oxygen.
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Surface Cleaning and Preparation
Atomic oxygen is highly effective for removing organic contaminants from wafer surfaces, a

critical step before subsequent processing like thin film deposition or gate oxide growth. This

cleaning process ensures a pristine surface, leading to improved film adhesion and device

performance.[5][6]

Principle of Operation
Similar to photoresist stripping, atomic oxygen radicals generated in a plasma react with

organic residues (hydrocarbons, etc.) on the wafer surface. This reaction converts the

contaminants into volatile compounds that are subsequently pumped out of the vacuum

chamber, leaving a clean, and often hydrophilic, silicon surface.[5]

Experimental Protocol: Silicon Wafer Surface Cleaning
This protocol outlines a procedure for the surface cleaning of a silicon wafer using a remote

plasma source to minimize potential ion-induced damage.

1. Wafer Handling and Loading:

Handle the wafer with clean, non-contaminating tweezers.

Load the wafer into the load-lock of the plasma cleaning system.

2. Transfer and Pump-Down:

Transfer the wafer into the main processing chamber.

Pump the chamber down to a high vacuum base pressure (< 1 mTorr).

3. Process Gas Flow:

Introduce a mixture of high-purity oxygen (O₂) and argon (Ar) into the remote plasma source.

Argon is often used to stabilize the plasma.

4. Remote Plasma Generation and Surface Cleaning:

Apply microwave or RF power to the remote plasma source to generate atomic oxygen.
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The reactive species are directed towards the wafer surface, where they react with and

remove organic contaminants.

The wafer is typically kept at or near room temperature.

5. Process Termination and Purge:

After the specified cleaning time, turn off the power to the plasma source and stop the gas

flow.

Purge the chamber with high-purity nitrogen.

6. Wafer Unloading:

Vent the chamber with nitrogen and transfer the wafer back to the load-lock.

Remove the clean wafer from the system for immediate further processing.

Quantitative Data: Surface Cleaning
Parameter Value Reference

Typical Cleaning Time 30 - 60 seconds [6]

Microwave Power 300 W [7]

Pressure 4.0 x 10⁻¹ mbar [7]

Gas Composition O₂ / Ar mixture

Resulting Surface Hydrophilic [5]

Logical Relationship: Surface Contamination Removal
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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